An In-depth Technical Guide to Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is a member of the diethyl 2-((arylamino)methylene)malonate (DAMM) class of compounds. These molecules are characterized by an enamine-like core structure and are recognized for their utility as versatile intermediates in organic synthesis. Notably, they serve as key precursors in the Gould-Jacobs reaction for the synthesis of quinolones, a significant class of antibacterial agents.[1][2] Recent research has also highlighted the potential of DAMMs as antifungal agents, underscoring their relevance in medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate, offering valuable insights for researchers in the field.
Physicochemical Properties
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol |
| Appearance | Expected to be a crystalline solid or a viscous oil, possibly with a yellowish hue. |
| Melting Point | Likely a solid at room temperature with a melting point that would require experimental determination. |
| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents such as ethanol, acetone, and dichloromethane. |
| pKa | The N-H proton is weakly acidic, and the α-proton of the malonate moiety is not acidic due to the delocalization of the lone pair of the nitrogen atom. |
Synthesis of Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate
The synthesis of diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is typically achieved through a condensation reaction between 2,5-dimethoxyaniline and diethyl 2-(ethoxymethylene)malonate. This reaction is the first step of the well-established Gould-Jacobs reaction.[1][3] A modern and efficient approach involves microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating methods.[3]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a general procedure for the synthesis of DAMMs.[3]
Materials:
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2,5-dimethoxyaniline
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Diethyl 2-(ethoxymethylene)malonate
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High-pressure reaction tube (5.0 mL)
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Microwave synthesizer
Procedure:
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In a 5.0 mL high-pressure reaction tube, combine 2,5-dimethoxyaniline (1.0 mmol) and diethyl 2-(ethoxymethylene)malonate (1.0 mmol).
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Seal the reaction tube and stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
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Place the reaction tube in a microwave synthesizer.
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Irradiate the mixture at 150°C for 30 minutes.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate.
Causality Behind Experimental Choices:
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Microwave Irradiation: The use of microwave heating accelerates the rate of reaction by efficiently and uniformly heating the reaction mixture, leading to a significant reduction in reaction time compared to conventional refluxing.[3]
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Solvent-Free Conditions: The reaction can often be carried out without a solvent, which simplifies the work-up procedure and reduces environmental impact.
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Stoichiometry: A 1:1 molar ratio of the aniline and the malonate derivative is typically used to ensure complete conversion of the limiting reagent.
Caption: Workflow for the microwave-assisted synthesis of diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate.
Spectroscopic Characterization (Predicted)
The structural elucidation of diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate would rely on standard spectroscopic techniques. Below are the expected spectral features.
¹H NMR Spectroscopy:
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Aromatic Protons: Signals corresponding to the protons on the 2,5-dimethoxyphenyl ring.
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Vinyl Proton: A singlet for the C=CH-N proton.
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Methoxy Protons: Two singlets for the two -OCH₃ groups.
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Ethyl Ester Protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons of the two ethyl groups.
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N-H Proton: A broad singlet, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy:
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Carbonyl Carbons: Two signals for the ester C=O groups.
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Aromatic Carbons: Signals for the carbons of the dimethoxyphenyl ring.
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Vinyl Carbons: Two signals for the C=CH carbons.
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Methoxy Carbons: Two signals for the -OCH₃ carbons.
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Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons.
Infrared (IR) Spectroscopy:
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N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.
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C=O Stretch: Strong absorption bands around 1680-1720 cm⁻¹ for the ester carbonyl groups.
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C=C Stretch: A peak in the region of 1600-1650 cm⁻¹.
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C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region for the ester and ether C-O bonds.
Mass Spectrometry:
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (323.34 g/mol ).
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Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of ethoxy groups (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the aniline moiety.
Applications in Organic Synthesis and Medicinal Chemistry
Precursor for Quinolone Synthesis
The primary and most well-documented application of diethyl 2-((arylamino)methylene)malonates is as a key intermediate in the Gould-Jacobs reaction to synthesize quinolones and 4-hydroxyquinolines.[1][2] The reaction involves the thermal or acid-catalyzed cyclization of the DAMM intermediate. The resulting quinolone scaffold is central to a wide range of antibacterial drugs.
Caption: The Gould-Jacobs reaction pathway from a DAMM to a quinolone.
Potential Antifungal Activity
Recent studies have demonstrated that various DAMMs exhibit significant antifungal activity against plant pathogens like Fusarium oxysporum.[3][4] The mechanism of action is still under investigation, but it highlights a promising avenue for the development of novel antifungal agents. The specific antifungal properties of diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate would require dedicated screening and investigation. The methodology for such an investigation is outlined below.
Experimental Protocol: Antifungal Activity Assay (Agar Dilution Method)
Materials:
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Pure diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate
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Fungal strain (e.g., Fusarium oxysporum)
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Potato Dextrose Agar (PDA)
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Dimethyl sulfoxide (DMSO)
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Sterile petri dishes
Procedure:
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Prepare a stock solution of the test compound in DMSO.
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Prepare a series of dilutions of the stock solution.
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Add aliquots of the diluted compound solutions to molten PDA to achieve the desired final concentrations.
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Pour the agar into sterile petri dishes and allow it to solidify.
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Inoculate the center of each agar plate with a small plug of the fungal mycelium.
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Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
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Measure the diameter of the fungal growth and compare it to a control plate (containing only DMSO) to determine the percentage of inhibition.
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The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.
Conclusion
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is a synthetically valuable compound with significant potential in both medicinal chemistry and materials science. Its role as a key precursor to quinolones is well-established, and emerging research suggests its potential as an antifungal agent. This technical guide provides a foundational understanding of its synthesis, predicted physicochemical properties, and applications, serving as a valuable resource for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize this compound and explore its full potential.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Cely-V, W.-F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630.
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ResearchGate. (2026, January 22). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
